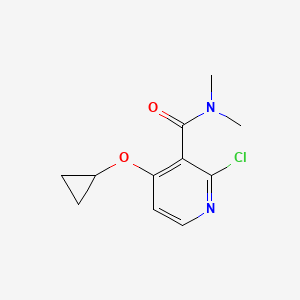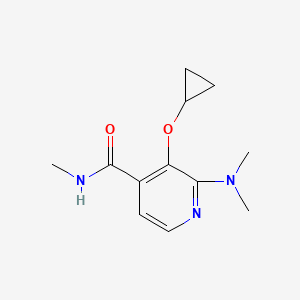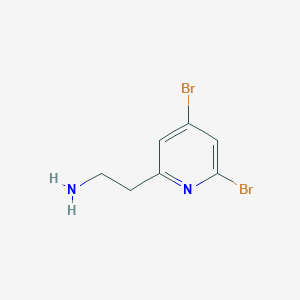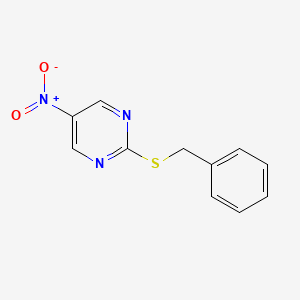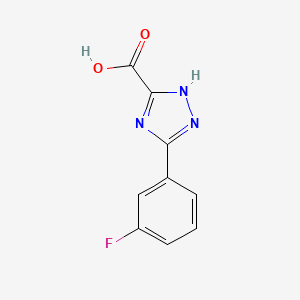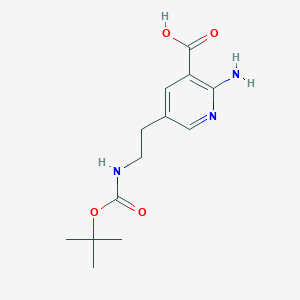
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected aminoethyl group at the fifth position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Nicotinic Acid Derivative: The protected amino group is then introduced to the nicotinic acid ring through a nucleophilic substitution reaction. This involves the reaction of the protected aminoethyl group with a suitable nicotinic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups on the nicotinic acid ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce amines and alcohols.
科学的研究の応用
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinic acid receptors.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli .
類似化合物との比較
Similar Compounds
- 2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-3-carboxylic acid
- 2-(tert-Butoxycarbonylamino)ethyl nicotinate
- 2-(tert-Butoxycarbonylamino)ethyl nicotinic acid
Uniqueness
2-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
1393555-17-3 |
|---|---|
分子式 |
C13H19N3O4 |
分子量 |
281.31 g/mol |
IUPAC名 |
2-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-8-6-9(11(17)18)10(14)16-7-8/h6-7H,4-5H2,1-3H3,(H2,14,16)(H,15,19)(H,17,18) |
InChIキー |
OUDKHLLUHJDKIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(N=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



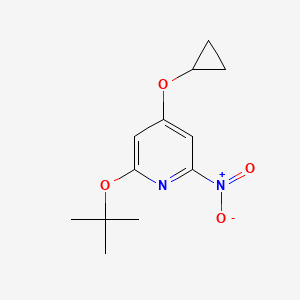
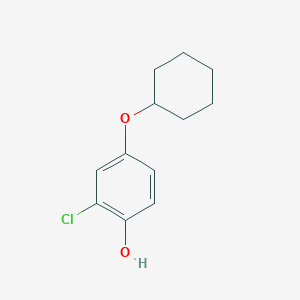

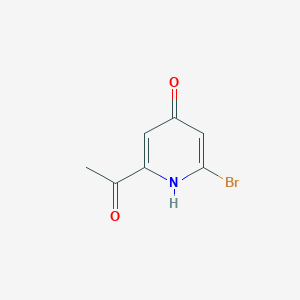
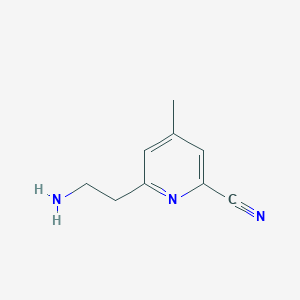
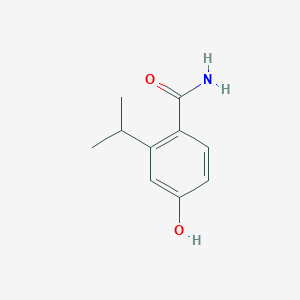
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)
